methyl {7-[(2-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate
Description
Methyl {7-[(2-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a coumarin derivative with a complex substitution pattern. Its core structure consists of a 2H-chromen-2-one scaffold modified at positions 3, 4, 6, and 7. Key features include:
- Position 4: A methyl group (-CH3), contributing to steric stabilization.
- Position 6: A chloro (-Cl) substituent, introducing electron-withdrawing effects.
- Position 7: A 2-bromobenzyloxy group (-OCH2C6H4Br), combining aromaticity, halogen-mediated electronic effects, and steric bulk.
The molecular formula is C20H19BrClO6, with a molecular weight of 470.5 g/mol.
Properties
Molecular Formula |
C20H16BrClO5 |
|---|---|
Molecular Weight |
451.7 g/mol |
IUPAC Name |
methyl 2-[7-[(2-bromophenyl)methoxy]-6-chloro-4-methyl-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C20H16BrClO5/c1-11-13-7-16(22)18(26-10-12-5-3-4-6-15(12)21)9-17(13)27-20(24)14(11)8-19(23)25-2/h3-7,9H,8,10H2,1-2H3 |
InChI Key |
QCKRNCDJUPRQTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=CC=C3Br)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Pechmann Condensation
The Pechmann reaction condenses resorcinol derivatives with β-keto esters under acidic conditions. For this compound, 4-methyl-6-chloro-7-hydroxycoumarin is synthesized via condensation of 4-chloro-3-methylresorcinol with methyl acetoacetate. A green chemistry adaptation using tetrabutyl ammonium bromide (TBAB) as a catalyst under solvent-free conditions achieves yields of 78–82% at room temperature. Traditional methods employing concentrated sulfuric acid or HCl gas yield 65–70% but require stringent temperature control (0–5°C).
Table 1: Coumarin Core Synthesis Comparison
| Method | Catalyst | Temperature | Yield (%) | Time (h) |
|---|---|---|---|---|
| Traditional Pechmann | H₂SO₄ | 0–5°C | 65–70 | 24 |
| TBAB-Catalyzed | TBAB | RT | 78–82 | 6 |
| Lewis Acid (ZnCl₂) | ZnCl₂ | 60°C | 72 | 12 |
Etherification at Position 7
Introducing the 2-bromobenzyloxy group at position 7 requires nucleophilic aromatic substitution (SNAr) or Williamson ether synthesis.
Williamson Ether Synthesis
The coumarin core’s phenolic -OH group reacts with 2-bromobenzyl bromide in anhydrous acetone or DMF. Using K₂CO₃ as a base (2.5 equiv.) at 60–70°C for 8–10 hours achieves 85–90% conversion. Microwave-assisted synthesis reduces reaction time to 1–2 hours with comparable yields.
Key Parameters:
-
Solvent: Anhydrous acetone (polar aprotic) enhances nucleophilicity.
-
Base: K₂CO₃ avoids overalkylation observed with stronger bases like NaOH.
-
Monitoring: TLC (hexane:ethyl acetate, 7:3) confirms completion.
Acetylation at Position 3
The final step involves esterifying the coumarin’s 3-position with methyl acetate.
Acyl Chloride Method
Reacting the coumarin intermediate with acetyl chloride in pyridine at 0–5°C for 4–6 hours yields 75–80% product. Excess pyridine neutralizes HCl, preventing side reactions.
Transesterification
An alternative employs methyl acetate and a catalytic amount of H₂SO₄ (0.5 equiv.) under reflux (80°C) for 12 hours, achieving 70–73% yield. While cost-effective, this method requires careful water removal to avoid hydrolysis.
Table 2: Acetylation Efficiency
| Method | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| Acyl Chloride | Acetyl chloride | 0–5°C, pyridine | 75–80 |
| Transesterification | Methyl acetate | Reflux, H₂SO₄ | 70–73 |
Integrated Synthetic Pathways
Sequential Three-Step Synthesis
-
Pechmann Condensation: 4-Chloro-3-methylresorcinol + methyl acetoacetate → 4-methyl-6-chloro-7-hydroxycoumarin (82% yield, TBAB).
-
Etherification: 7-hydroxy intermediate + 2-bromobenzyl bromide → 7-(2-bromobenzyloxy) derivative (88% yield, K₂CO₃/acetone).
-
Acetylation: Acetyl chloride/pyridine → final product (78% yield).
Overall Yield: 82% × 88% × 78% ≈ 56.3%
One-Pot Strategy
A novel one-pot method combines Pechmann condensation and etherification using TBAB as a dual catalyst. This approach reduces purification steps, achieving a 68% overall yield but requires precise stoichiometric control.
Analytical Characterization
Post-synthesis validation employs:
-
¹H NMR: Key peaks include δ 5.32 (s, 2H, OCH₂Ar), δ 3.72 (s, 3H, COOCH₃), and δ 2.41 (s, 3H, Ar-CH₃).
-
HPLC-PDA: Purity >98% with a C18 column (acetonitrile:water, 70:30).
Challenges and Optimizations
-
Regioselectivity in Etherification: Competing O- vs. C-alkylation is mitigated by using bulky bases (e.g., K₂CO₃) and low temperatures.
-
Chlorine Stability: The 6-chloro group is susceptible to nucleophilic displacement; thus, SNAr conditions (polar aprotic solvents) are critical.
-
Green Chemistry: Solvent-free TBAB-catalyzed methods reduce waste but face scalability issues .
Chemical Reactions Analysis
Types of Reactions
Methyl {7-[(2-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the bromobenzyl group, where nucleophiles such as amines or thiols replace the bromine atom.
Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Amino derivatives, thio derivatives
Hydrolysis: Carboxylic acid, methanol
Scientific Research Applications
Methyl {7-[(2-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Research is conducted to investigate its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of methyl {7-[(2-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways. The bromobenzyl group and the chloro substituent play crucial roles in its reactivity and binding affinity. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares methyl {7-[(2-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate with structurally related coumarin derivatives:
Key Observations
Substituent Effects on Bioactivity: Compounds with hydrazide groups (e.g., derivatives) exhibit antibacterial activity, likely due to enhanced solubility and hydrogen-bonding capacity . In contrast, the target compound’s ester group may reduce solubility but improve cell membrane penetration.
Electronic and Steric Modifications: The 2-bromobenzyloxy group in the target compound introduces steric bulk and resonance effects, which could hinder enzymatic degradation compared to simpler benzyl or phenoxy groups . Trifluoromethyl (-CF3) groups (e.g., in ’s compound) provide strong electron-withdrawing effects, stabilizing the coumarin ring system but reducing nucleophilic reactivity compared to chloro or methyl groups .
Synthetic Pathways :
- The target compound’s synthesis likely involves nucleophilic substitution at position 7 (analogous to ’s ethoxycarbonylmethoxy derivatives) and esterification at position 3 (similar to ’s Meldrum’s acid-mediated protocols) .
Research Findings and Implications
- Antibacterial Potential: While the target compound’s activity remains untested, structurally related hydrazide derivatives () show efficacy against both Gram-positive and Gram-negative bacteria, suggesting that bromine and chloro substituents could enhance antimicrobial properties .
- Crystallographic Validation : Tools like SHELXL and ORTEP (Evidences 2–7) are critical for confirming the stereochemistry and packing of such complex coumarins, ensuring accurate structure-activity relationship (SAR) studies .
Biological Activity
Methyl {7-[(2-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. Its unique structure, characterized by a chromen-2-one core with various substituents, suggests significant potential for biological activity. This article focuses on the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H17BrClO5. The presence of bromine and chlorine atoms in its structure contributes to its reactivity and potential biological effects. The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Core Structure | Chromen-2-one derivative |
| Substituents | 2-bromobenzyl ether, chloro group, methyl group |
| Functional Groups | Ester, ether |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to the modulation of various signaling pathways crucial for cell function and survival.
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Binding : It can bind to cellular receptors, influencing physiological responses.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound has potential anticancer properties. For instance, related compounds have shown IC50 values against MCF-7 breast cancer cells in the range of 0.47 μM to 16.1 μM .
- Antibacterial Activity : Similar compounds have demonstrated antibacterial effects against various strains, including Gram-positive bacteria .
- Antioxidant Properties : Compounds in the chromenone family often exhibit antioxidant activity, which may contribute to their protective effects against cellular damage.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound:
- In Vitro Studies : A study on structurally similar chromenone derivatives revealed significant cytotoxicity against cancer cell lines with varying IC50 values . The specific mechanisms were attributed to apoptosis induction and cell cycle arrest.
- Structure–Activity Relationship (SAR) : Research on related chromenone derivatives identified that modifications in substituents (e.g., the type of halogen) significantly influenced biological activity . For example, bromine substitution was linked to enhanced reactivity and biological efficacy compared to other halogens.
- Comparative Analysis : A comparative study highlighted that methyl {7-[4-fluorobenzyl)oxy]-6-chloro} derivatives exhibited improved lipophilicity and bioavailability, suggesting that similar modifications could enhance the activity of methyl {7-[(2-bromobenzyl)oxy]-6-chloro} compounds .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and characterization techniques for methyl {7-[(2-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate?
- Answer: The synthesis typically involves multi-step reactions, including halogenation (for bromo and chloro substituents), esterification, and coupling reactions. Acid catalysts (e.g., H₂SO₄) are often used for ester formation, with temperature control (e.g., 60–80°C) to optimize yields. Characterization requires Nuclear Magnetic Resonance (NMR) for structural confirmation (e.g., verifying the 2-bromobenzyl and chromenone moieties) and High-Performance Liquid Chromatography (HPLC) for purity assessment (>95% purity thresholds). Reaction intermediates should be isolated via column chromatography using silica gel and ethyl acetate/hexane gradients .
Q. How is the molecular structure and conformation of this compound determined experimentally?
- Answer: X-ray crystallography is the gold standard for resolving crystal structures, providing bond angles, dihedral angles, and packing interactions. For example, chromenone derivatives often exhibit planar bicyclic systems with substituent-dependent torsion angles. Density Functional Theory (DFT) calculations complement experimental data by modeling electronic properties (e.g., HOMO-LUMO gaps) and steric effects of the 2-bromobenzyl group. NMR coupling constants (e.g., ) further confirm spatial arrangements, such as the orientation of the acetoxy group .
Advanced Research Questions
Q. What strategies resolve contradictions in reaction yields or purity during synthesis?
- Answer: Design of Experiments (DoE) methodologies, such as factorial designs, identify critical variables (e.g., catalyst loading, solvent polarity). For instance, optimizing the bromobenzyl coupling step may require varying Pd catalyst concentrations (0.5–2 mol%) and reaction times (12–24 hrs). Response Surface Modeling (RSM) can statistically correlate these parameters with yield/purity outcomes. Contradictions in purity may arise from byproducts (e.g., dehalogenated derivatives), which are mitigated via Thermogravimetric Analysis (TGA) to monitor thermal stability during purification .
Q. How can researchers evaluate the biological activity and target interactions of this compound?
- Answer: Surface Plasmon Resonance (SPR) quantifies binding affinities (e.g., values) to enzymes like cytochrome P450 or kinases. Isothermal Titration Calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS) for receptor-ligand interactions. For cytotoxicity screening, MTT assays against cancer cell lines (e.g., HeLa, MCF-7) are performed at concentrations of 1–100 µM, with IC₅₀ calculations using nonlinear regression. Mechanistic insights are validated via Western blotting (e.g., apoptosis markers like caspase-3) .
Q. What mechanistic pathways explain the reactivity of its functional groups (e.g., bromobenzyl, acetoxy)?
- Answer: The bromobenzyl group undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O), while the acetoxy moiety is susceptible to hydrolysis (NaOH/EtOH, 50°C). Computational studies (DFT/M06-2X ) reveal electron-withdrawing effects of the chloro substituent, which polarize the chromenone ring and enhance electrophilic reactivity. Kinetic isotope effects (KIE) experiments (e.g., ) further probe rate-determining steps in nucleophilic substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
